2-(2,4-Dichlorobenzoyl)-4-methylpyridine

Description

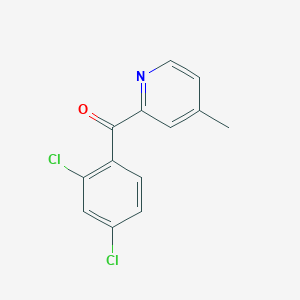

Structure

2D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXWYQIPJVYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dichlorobenzoyl)-4-methylpyridine is a synthetic compound that has garnered attention for its significant biological activity. This compound has potential applications in pharmacology and agrochemistry due to its interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10Cl2N

- CAS Number : 1187170-79-1

This compound features a pyridine ring substituted with a dichlorobenzoyl group at the 2-position and a methyl group at the 4-position. The unique substitution pattern significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound interacts with several biological targets, notably the aryl hydrocarbon receptor (AhR). The AhR is crucial in mediating responses to environmental toxins and regulating gene expression. The compound's ability to modulate transcriptional activities suggests potential roles in both pharmacology and toxicology.

Key Mechanisms:

- Aryl Hydrocarbon Receptor Modulation : Influences gene expression related to metabolic processes.

- Nuclear Receptor Coactivator Interaction : Impacts various biochemical pathways by modulating nuclear receptor activities.

Biological Activity Data

The following table summarizes the biological activities and related data of this compound:

Case Studies

-

Glycogen Phosphorylase Inhibition :

A study explored the inhibition of glycogen phosphorylase, a target for controlling hyperglycemia in type 2 diabetes. The findings suggest that compounds similar to this compound could provide therapeutic benefits for glucose regulation . -

Environmental Toxicology :

The compound's interaction with the AhR highlights its relevance in environmental toxicology. It has been implicated in mediating the effects of various environmental pollutants, indicating its potential as a biomarker for exposure assessment. -

Pharmacological Applications :

Preliminary studies have shown that this compound may possess anti-inflammatory properties, which warrants further investigation into its therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

2-(2,4-Dichlorobenzoyl)-4-methylpyridine has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits significant biological activities, including the inhibition of specific enzymes linked to disease pathways. The dichlorobenzoyl group enhances its interaction with biological targets, making it a candidate for further pharmacological investigations.

Case Study: Antimicrobial Activity

- In a study assessing the antimicrobial properties of various pyridine derivatives, this compound demonstrated notable efficacy against several bacterial strains. The mechanism of action was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Herbicidal Properties

The compound has also been investigated for its herbicidal properties. It is part of a class of compounds used in crop protection to control unwanted plant growth. The herbicidal activity is attributed to its ability to interfere with specific biochemical pathways in plants, leading to reduced growth or death of target species .

Case Study: Crop Protection

- A field trial was conducted to evaluate the effectiveness of this compound in controlling weeds in maize crops. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Disruption of cell membranes |

| 3-Amino-2-chloro-4-methylpyridine | HIV Reverse Transcriptase Inhibitor | Inhibition of viral replication |

| 4-Methyl-3-pyridinecarboxaldehyde | Antitumor | Induction of apoptosis in cancer cells |

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Pyrazoxyfen (C₂₀H₁₆Cl₂N₂O₃)

- Structure: Contains a 2,4-dichlorobenzoyl group attached to a dimethylpyrazole ring, linked to an acetophenone moiety.

- Application : Herbicide targeting broadleaf weeds.

- Key Properties: The dichlorobenzoyl group enhances lipophilicity, improving membrane penetration in plants.

Comparison :

| Property | 2-(2,4-Dichlorobenzoyl)-4-methylpyridine | Pyrazoxyfen |

|---|---|---|

| Core Structure | Pyridine ring | Pyrazole ring |

| Substituents | 4-methyl, 2,4-dichlorobenzoyl | 2,4-dichlorobenzoyl, methyl, acetophenone |

| Application | Under investigation | Herbicide |

| Bioactivity Mechanism | Unknown | Carotenoid biosynthesis inhibition |

The pyridine vs. pyrazole core likely dictates target specificity, with pyrazoxyfen’s larger structure enabling herbicidal activity.

Pharmaceutical Analogs

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

- Structure : Two 2,4-dichlorobenzoyl-thiourea ligands coordinated to Fe(III).

- Application : Anticancer candidate targeting ribonucleotide reductase (RNR), with a binding affinity (ΔG = -7.76 kcal/mol) superior to hydroxyurea (-6.5 kcal/mol) .

- Key Properties: High synthesis yield (97.58%) via ethanol reflux, contrasting with lower yields (67–81%) for pyridine derivatives in . The Fe(III) center enhances stability and enzyme interaction.

Comparison :

| Property | This compound | Fe(III) Complex |

|---|---|---|

| Molecular Weight | ~280 g/mol (estimated) | ~612 g/mol |

| Bioactivity | Unknown | RNR inhibition (anticancer) |

| Synthesis Yield | Not reported | 97.58% |

The thiourea-Fe(III) coordination in the complex likely enhances binding affinity compared to the standalone pyridine derivative.

Physicochemical Properties

Data from and highlight trends in substituted pyridines and dichlorobenzoyl derivatives:

Table 1: Physicochemical Comparison

Chlorine substituents increase molecular weight and melting points due to enhanced van der Waals interactions. The Fe(III) complex’s high yield suggests efficient chelation synthesis compared to multi-step pyridine derivatizations.

Hazard and Reactivity

2,4-Dichlorobenzoyl chloride (CAS 89-75-8), a precursor for dichlorobenzoyl-containing compounds, is classified as hazardous due to its corrosive and reactive nature . In contrast, this compound’s hazards are unreported but likely less severe due to stabilization by the pyridine ring.

Preparation Methods

General Synthetic Strategy

The primary method for preparing 2-(2,4-Dichlorobenzoyl)-4-methylpyridine is the Friedel-Crafts acylation of 4-methylpyridine with 2,4-dichlorobenzoyl chloride. This approach is well-established for the synthesis of benzoylpyridine derivatives and involves key steps:

- Starting Materials: 4-methylpyridine and 2,4-dichlorobenzoyl chloride.

- Reaction Type: Electrophilic aromatic substitution (acylation) on the pyridine ring.

- Catalysts/Bases: Use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid generated.

- Solvents: Common solvents include dichloromethane or chloroform.

- Conditions: Typically conducted at room temperature or slightly elevated temperatures to optimize yield and conversion.

This method is analogous to the preparation of 2-(2,6-dichlorobenzoyl)-4-methylpyridine, for which detailed protocols exist and can be adapted for the 2,4-isomer.

Detailed Reaction Conditions and Mechanism

| Parameter | Typical Conditions for Acylation | Notes |

|---|---|---|

| Pyridine derivative | 4-methylpyridine | Acts as nucleophile and base |

| Acylating agent | 2,4-dichlorobenzoyl chloride | Electrophile for acylation |

| Base | Pyridine or triethylamine | Scavenges HCl formed during reaction |

| Solvent | Dichloromethane (CH2Cl2) or chloroform | Provides inert medium |

| Temperature | 20–40 °C (room temperature to mild heating) | Controls reaction rate and selectivity |

| Reaction time | Several hours (typically 2–6 hours) | Ensures complete conversion |

| Workup | Aqueous quench, extraction, drying, and purification | Recrystallization or chromatography for purity |

- The lone pair on the nitrogen of 4-methylpyridine activates the ring toward electrophilic substitution at the 2-position.

- The acyl chloride reacts with the pyridine ring to form the benzoylpyridine.

- The base neutralizes HCl, preventing protonation of the pyridine nitrogen and side reactions.

Alternative Synthetic Routes

While direct acylation is the most straightforward route, alternative methods may be considered depending on availability of reagents or desired purity:

- Acylation via Acid Anhydrides: Using 2,4-dichlorobenzoic anhydride under Lewis acid catalysis.

- Metal-Catalyzed Carbonylation: Palladium-catalyzed carbonylation of 2,4-dichlorobenzene derivatives with 4-methylpyridine under CO atmosphere.

- Coupling Reactions: Transition metal-catalyzed cross-coupling of 2,4-dichlorobenzoyl halides with pyridine derivatives.

These methods, however, are less common and typically more complex than direct acylation.

Purification and Characterization

Post-synthesis, the compound is typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

- Recrystallization solvents: Ethanol, methanol, or ethyl acetate.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis.

Comparative Data Table: Preparation of this compound vs. 2-(2,6-Dichlorobenzoyl)-4-methylpyridine

| Aspect | This compound | 2-(2,6-Dichlorobenzoyl)-4-methylpyridine |

|---|---|---|

| Acylating agent | 2,4-dichlorobenzoyl chloride | 2,6-dichlorobenzoyl chloride |

| Reaction base | Pyridine or triethylamine | Pyridine or triethylamine |

| Solvent | Dichloromethane or chloroform | Dichloromethane or chloroform |

| Temperature | Room temperature to 40 °C | Room temperature to 40 °C |

| Reaction time | 2–6 hours | 2–6 hours |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography |

| Yield (typical) | Moderate to high (60–85%) | Moderate to high (65–90%) |

| Notes | Positional isomerism may affect reactivity and yield | Well-documented; reference for 2,4-isomer synthesis |

Research Findings and Industrial Considerations

- Reactivity: The position of chlorine substituents on the benzoyl moiety influences the electrophilicity of the acyl chloride and thus the reaction kinetics.

- Yield Optimization: Use of excess base and controlled temperature improves yield and minimizes side products.

- Scale-up: Industrial synthesis adapts this method with larger reactors, continuous stirring, and in-line monitoring to ensure uniformity and high purity.

- Environmental and Safety: Use of chlorinated solvents requires appropriate handling and disposal protocols.

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorobenzoyl)-4-methylpyridine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling 2,4-dichlorobenzoyl chloride with 4-methylpyridine derivatives under controlled conditions. For example, reactions in dichloromethane with sodium hydroxide as a base (yield ~70–85%) are common . Purification steps include multiple washes with solvents (e.g., saturated NaCl solution) and chromatography. Purity validation requires HPLC (≥95% purity) or NMR to confirm absence of unreacted starting materials or byproducts .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with dichlorophenyl groups) .

- Spectroscopy : Use -/-NMR to verify aromatic proton environments and carbonyl functionality. IR spectroscopy identifies the C=O stretch (~1680 cm) .

- Thermal analysis : DSC/TGA evaluates stability; decomposition temperatures >200°C are typical for similar dichlorobenzoyl derivatives .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents. Monitor for decomposition (e.g., discoloration or gas release) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc) may enhance aryl–pyridine bond formation .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl) for solubility and reaction kinetics .

- Temperature gradients : Perform reactions under reflux (80–100°C) vs. room temperature to assess kinetic vs. thermodynamic control .

Q. How can contradictions in spectral or chromatographic data be resolved?

Methodological Answer:

- NMR ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. Compare with PubChem data for analogous compounds .

- HPLC anomalies : Validate column selection (C18 vs. phenyl-hexyl) and mobile phase (acetonitrile/water gradients) to separate isomers or degradation products .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

Q. What strategies assess stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration curves : Prepare standards in relevant matrices (e.g., plasma or soil extracts) with a linear range of 0.1–100 µg/mL. Use internal standards (e.g., deuterated analogs) for precision .

- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) and cross-validate with spiked recovery experiments (target: 80–120%) .

Q. What methodologies evaluate environmental persistence and ecotoxicology?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.